molecular formula C10H15NO B078354 2-Amino-6-isopropyl-3-methylphenol CAS No. 13366-69-3

2-Amino-6-isopropyl-3-methylphenol

Cat. No.: B078354
CAS No.: 13366-69-3
M. Wt: 165.23 g/mol
InChI Key: SCBMXGBZXCDNLH-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The compound’s structure confers unique physicochemical properties, such as altered solubility, stability, and reactivity compared to simpler aminophenols like 2-aminophenol or 3-aminophenol.

Properties

CAS No.

13366-69-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-3-methyl-6-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,12H,11H2,1-3H3

InChI Key

SCBMXGBZXCDNLH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N

Synonyms

Phenol, 2-amino-3-methyl-6-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key properties of 2-Amino-6-isopropyl-3-methylphenol with 2-aminophenol and 3-aminophenol, as referenced in the provided evidence.

Property This compound 2-Aminophenol (o-Aminophenol) 3-Aminophenol (m-Aminophenol)
Molecular Formula C₁₀H₁₅NO C₆H₇NO C₆H₇NO
Molecular Weight (g/mol) 165.23 109.13 109.13
Physical Form Not reported in evidence Off-white powder Cream-colored to pale yellow flakes
Solubility Likely low (steric hindrance) Soluble in polar solvents Sparingly soluble in cold water; freely soluble in hot water, alcohol, ether
Purity Not reported ≥99% Not specified
Substituent Effects Steric bulk from isopropyl/methyl groups enhances hydrophobicity Electron-donating amino group at ortho position increases reactivity Amino group at meta position reduces steric strain, improving solubility

Key Findings:

Structural Impact on Solubility: The isopropyl and methyl groups in this compound introduce steric hindrance and hydrophobicity, likely reducing water solubility compared to simpler aminophenols like 3-aminophenol, which dissolves freely in hot water and alcohol . This property may limit its utility in aqueous-phase reactions but enhance compatibility with organic matrices.

Reactivity Differences: 2-Aminophenol: The ortho-amino group facilitates intramolecular hydrogen bonding, stabilizing intermediates in oxidation or coupling reactions (e.g., dye synthesis). 3-Aminophenol: The meta-substitution pattern allows for more linear polymerization pathways, as seen in conductive polymer research. this compound: Bulky substituents may slow reaction kinetics due to steric effects but could improve thermal stability in polymer applications.

Industrial Relevance: While 2- and 3-aminophenol are widely used in pharmaceuticals and dyes, the specialized substituents in this compound suggest niche applications, such as high-performance resin modifiers or antioxidants.

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